molecular formula C13H12O4 B11468210 8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one

8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one

Cat. No.: B11468210
M. Wt: 232.23 g/mol
InChI Key: OJSBNDOPSHXWQM-UHFFFAOYSA-N
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Description

8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one is a complex organic compound known for its unique structural features and potential applications in medicinal chemistry. This compound is characterized by a fused ring system that includes a dioxin and isobenzofuran moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the dioxin ring, followed by the introduction of the cyclopropyl group through a cyclopropanation reaction. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may act as an inhibitor or activator of certain enzymes, binding to their active sites and modulating their activity. The pathways involved can include signal transduction, metabolic processes, or other cellular functions, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran derivatives: These compounds share a similar core structure but differ in the substituents attached to the ring system.

    Cyclopropyl-containing compounds: Compounds with a cyclopropyl group often exhibit unique chemical and biological properties due to the strain and reactivity of the cyclopropyl ring.

Uniqueness

8-cyclopropyl-2,3-dihydro[1,4]dioxino[2,3-f]isobenzofuran-6(8H)-one is unique due to its specific combination of a cyclopropyl group and a fused dioxin-isobenzofuran ring system. This structural arrangement imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.

Properties

Molecular Formula

C13H12O4

Molecular Weight

232.23 g/mol

IUPAC Name

8-cyclopropyl-3,8-dihydro-2H-furo[3,4-g][1,4]benzodioxin-6-one

InChI

InChI=1S/C13H12O4/c14-13-9-6-11-10(15-3-4-16-11)5-8(9)12(17-13)7-1-2-7/h5-7,12H,1-4H2

InChI Key

OJSBNDOPSHXWQM-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2C3=CC4=C(C=C3C(=O)O2)OCCO4

Origin of Product

United States

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